3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride
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Overview
Description
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes a triazole ring, making it a valuable compound in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride is the enzyme imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .
Mode of Action
This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby inhibiting the enzyme’s function .
Biochemical Pathways
The inhibition of imidazoleglycerol-phosphate dehydratase disrupts the histidine biosynthesis pathway . This leads to a decrease in the production of histidine, an essential amino acid .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The inhibition of histidine biosynthesis by this compound can lead to growth inhibition . In plants, it can cause chlorosis (yellowing of leaves) and albinism (loss of color), affecting the growth of the plants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a herbicide can be affected by the type of soil, temperature, and rainfall
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride can be achieved through several methods. One common method involves the cyclization of hydrazine hydrate, aminocyanide, and formic acid. Another method uses aminoguanidine bicarbonate and formic acid, followed by heating to induce cyclization. Additionally, guanidine nitrate can be used as a starting material, reacting with acetic acid at low temperatures, followed by oxalic acid and refluxing to complete the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another triazole compound with similar structural features but different applications.
3,5-Dimethyl-1,2,4-triazole: A related compound with variations in the substitution pattern on the triazole ring
Uniqueness
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O.ClH/c1-10(2)4(11)3-7-5(6)9-8-3;/h1-2H3,(H3,6,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLDZHPFYKIKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=NN1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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